molecular formula C23H29N3O7 B3949741 1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate

1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate

Cat. No. B3949741
M. Wt: 459.5 g/mol
InChI Key: RWAYEWNYNAQKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate, also known as ABT-594, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists.

Mechanism of Action

1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate acts as a partial agonist at the alpha4beta2 nicotinic acetylcholine receptor. This receptor is involved in the modulation of pain transmission and is found in the central and peripheral nervous systems. Activation of this receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models. It has also been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and serotonin. This compound has been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate is its potency and selectivity for the alpha4beta2 nicotinic acetylcholine receptor. This makes it a useful tool for investigating the role of this receptor in pain modulation. One limitation of this compound is its low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate. One area of interest is its potential use in treating addiction and depression. Another area of interest is its potential use in combination with other analgesics for the treatment of chronic pain. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate has been extensively researched for its potential therapeutic applications, particularly in the area of pain management. It has been shown to be effective in treating neuropathic pain, inflammatory pain, and visceral pain in animal models. This compound has also been investigated for its potential use in treating addiction and depression.

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3.C2H2O4/c1-26-19-6-7-20(27-2)17(13-19)15-24-11-8-16(9-12-24)21(25)23-14-18-5-3-4-10-22-18;3-1(4)2(5)6/h3-7,10,13,16H,8-9,11-12,14-15H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAYEWNYNAQKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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